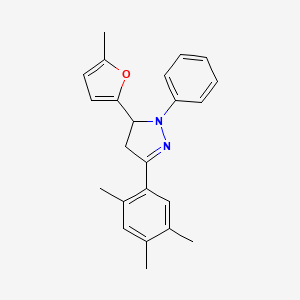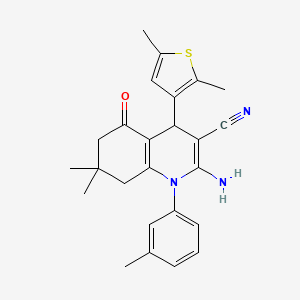![molecular formula C25H17ClN2O5S B11637203 3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)
3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-CHLORO-6-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolo[3,2-a][1,3]benzimidazole moiety, which is known for its biological activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-({2-Chlor-6-methoxy-4-[(3-Oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-yliden)methyl]phenoxy}methyl)benzoesäure umfasst in der Regel mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung des Thiazolo[3,2-a]benzimidazol-Kerns: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Chlor- und Methoxygruppen: Diese funktionellen Gruppen können durch elektrophilen aromatischen Substitutionen eingeführt werden.
Kupplungsreaktionen: Die Phenoxy- und Benzoesäureeinheiten werden durch Kupplungsreaktionen wie Suzuki-Miyaura- oder Heck-Kupplung unter Verwendung geeigneter Katalysatoren und Bedingungen eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening von Katalysatoren und die Prozessintensivierung umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-({2-Chlor-6-methoxy-4-[(3-Oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-yliden)methyl]phenoxy}methyl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um funktionelle Gruppen zu entfernen oder zu modifizieren.
Substitution: Die Chlor- und Methoxygruppen können durch nukleophile oder elektrophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung können verwendet werden.
Substitution: Reagenzien wie Natriummethoxid, Natriumhydrid und verschiedene Halogenierungsmittel werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
3-({2-Chlor-6-methoxy-4-[(3-Oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-yliden)methyl]phenoxy}methyl)benzoesäure hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung, insbesondere als Inhibitor spezifischer Enzyme oder Rezeptoren.
Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Biologische Forschung: Sie kann als Sonden- oder Werkzeugverbindung verwendet werden, um biologische Pfade und Mechanismen zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 3-({2-Chlor-6-methoxy-4-[(3-Oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-yliden)methyl]phenoxy}methyl)benzoesäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an und Hemmung der Aktivität spezifischer Enzyme oder Rezeptoren wirken. Die beteiligten molekularen Ziele und Pfade müssten durch detaillierte biochemische und pharmakologische Studien identifiziert werden.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-CHLORO-6-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a][1,3]benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-({2-Chlor-6-methoxy-4-[(3-Oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-yliden)methyl]phenoxy}methyl)benzoesäure: kann mit anderen Verbindungen verglichen werden, die ähnliche strukturelle Merkmale aufweisen, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von 3-({2-Chlor-6-methoxy-4-[(3-Oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-yliden)methyl]phenoxy}methyl)benzoesäure liegt in der Kombination von funktionellen Gruppen und strukturellen Merkmalen, die spezifische chemische und biologische Eigenschaften verleihen, die in anderen ähnlichen Verbindungen möglicherweise nicht vorhanden sind.
Eigenschaften
Molekularformel |
C25H17ClN2O5S |
|---|---|
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
3-[[2-chloro-6-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H17ClN2O5S/c1-32-20-11-15(10-17(26)22(20)33-13-14-5-4-6-16(9-14)24(30)31)12-21-23(29)28-19-8-3-2-7-18(19)27-25(28)34-21/h2-12H,13H2,1H3,(H,30,31)/b21-12- |
InChI-Schlüssel |
ARGGFLYGOMIFDV-MTJSOVHGSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC5=CC(=CC=C5)C(=O)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC5=CC(=CC=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11637127.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)


![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)

![(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637159.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11637161.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637174.png)
![2-[2-(4-Bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11637195.png)
![2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11637196.png)
![3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B11637199.png)
![3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637208.png)
![(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide](/img/structure/B11637209.png)
